2,3-Butanedione-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

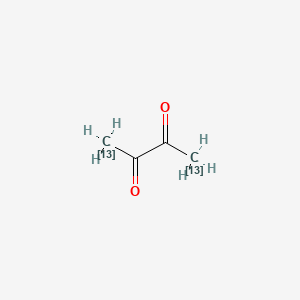

Structure

3D Structure

Propriétés

IUPAC Name |

(1,4-13C2)butane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJXEFYPDANLFS-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(=O)C(=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173018-75-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173018-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1173018-75-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is 2,3-Butanedione-13C2

An In-depth Technical Guide to 2,3-Butanedione-13C2 for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a stable isotope-labeled compound used in advanced research applications.

Introduction

This compound is the isotopically labeled form of 2,3-butanedione, commonly known as diacetyl, where two carbon atoms have been substituted with the stable heavy isotope ¹³C. This isotopic labeling results in a distinct mass shift, rendering it a powerful tool in sophisticated analytical and metabolic investigations. Its principal applications lie in high-resolution nuclear magnetic resonance (NMR) spectroscopy, metabolomic profiling, and as an internal standard for mass spectrometry (MS) calibration and quantification. The incorporation of ¹³C atoms enables the precise tracing of metabolic pathways and the accurate quantification of its unlabeled analogue in complex biological samples.

Chemical and Physical Properties

A summary of the essential quantitative data for this compound is provided in Table 1. This information is crucial for the design and interpretation of experiments.

Table 1: Quantitative Data for this compound

| Property | Value |

| Identifiers | |

| CAS Number | 1173018-75-1 |

| PubChem CID | 71309459 |

| InChI Key | QSJXEFYPDANLFS-ZDOIIHCHSA-N |

| Molecular Properties | |

| Molecular Formula | C₂¹³C₂H₆O₂ |

| Molecular Weight | 88.07 g/mol |

| Exact Mass | 88.043489101 Da |

| Isotopic Purity | 99 atom % ¹³C |

| Physical Properties | |

| Form | Liquid |

| Boiling Point | 88 °C |

| Density | 1.003 g/mL at 25 °C |

| Flash Point | 7 °C (closed cup) |

| Safety Data | |

| Signal Word | Danger |

| Hazard Statements | H225, H302, H315, H317, H318, H331, H373 |

Synthesis and Purification

Generalized Synthetic Approach:

A potential synthesis could involve the selective oxidation of [¹³C₂]-2-butanone. The incorporation of ¹³C labels would be a critical step in the synthesis of the 2-butanone starting material.

Purification:

The final product would likely be purified via distillation, leveraging its relatively low boiling point. The purity and isotopic enrichment of the final product would be rigorously assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the chemical identity and the degree of labeling, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the precise positions of the ¹³C labels within the molecule.

Experimental Protocols

NMR-Based Metabolic Flux Analysis

This compound serves as a valuable tracer for elucidating metabolic pathways in a variety of biological systems. The ¹³C labels from this compound are incorporated into downstream metabolites, and their distribution can be meticulously monitored and quantified using NMR spectroscopy.

Protocol for ¹³C Labeling and NMR Analysis of Microbial Metabolism:

-

Culture Preparation: A minimal essential medium is prepared to support the growth of the microorganism under investigation.

-

Tracer Introduction: this compound is introduced into the culture medium at a precisely defined concentration, which is optimized based on the specific experimental conditions and the organism being studied.

-

Cell Growth and Harvesting: The microbial cells are cultured under tightly controlled conditions. The cells are harvested during the exponential growth phase, typically by centrifugation.

-

Metabolite Extraction: Metabolic activity is rapidly quenched, for instance, with the addition of cold methanol. Intracellular metabolites are then extracted using a suitable solvent system, such as a chloroform/methanol/water mixture.

-

Sample Preparation for NMR: The metabolite extract is lyophilized and subsequently reconstituted in a deuterated solvent (e.g., D₂O) that contains a known concentration of an internal standard (e.g., DSS) for quantitative purposes.

-

NMR Data Acquisition: ¹³C and ¹H NMR spectra are acquired using a high-field NMR spectrometer.

-

Data Analysis: The acquired NMR data is processed to identify and quantify the ¹³C-labeled metabolites. The observed labeling patterns in the downstream metabolites provide critical insights into the active metabolic pathways and their fluxes.

Quantitative Analysis by LC-MS using this compound as an Internal Standard

Due to its chemical and physical properties being nearly identical to its unlabeled counterpart, this compound is an ideal internal standard for the accurate quantification of unlabeled 2,3-butanedione in complex biological matrices.

Protocol for Quantification of 2,3-Butanedione in a Biological Sample:

-

Sample Preparation:

-

A known amount of this compound solution in a suitable solvent (e.g., acetonitrile) is added to a precisely measured volume or weight of the biological sample (e.g., plasma, cell culture supernatant).

-

The sample is thoroughly mixed by vortexing to ensure homogeneity.

-

Proteins are precipitated by the addition of a cold organic solvent, such as acetonitrile.

-

The sample is centrifuged to pellet the precipitated proteins.

-

The resulting supernatant is carefully collected for analysis.

-

-

LC-MS Analysis:

-

Chromatographic Separation: An aliquot of the supernatant is injected onto a suitable liquid chromatography (LC) column (e.g., a C18 column) to separate the analyte from other components of the matrix. An appropriate mobile phase gradient is employed to achieve optimal separation.

-

Mass Spectrometry Detection: The column eluent is analyzed using a tandem mass spectrometer (MS/MS) operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

-

Specific precursor and product ion transitions are defined for both unlabeled 2,3-butanedione and the this compound internal standard.

-

-

-

Data Analysis:

-

The peak areas for both the analyte and the internal standard are integrated.

-

The ratio of the analyte peak area to the internal standard peak area is calculated.

-

A calibration curve is constructed by analyzing a series of standards containing known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

-

The concentration of the analyte in the sample is determined by interpolating its peak area ratio on the calibration curve.

-

Mandatory Visualizations

Metabolic Pathway of 2,3-Butanedione

The following diagram illustrates the key enzymatic steps in the microbial metabolism of 2,3-butanedione.

Caption: A simplified representation of the metabolic pathway of 2,3-butanedione in microorganisms.

Experimental Workflow for Quantitative Analysis

The diagram below provides a step-by-step visualization of the workflow for employing this compound as an internal standard in a quantitative LC-MS analysis.

Caption: A schematic of the workflow for quantitative analysis using an internal standard.

An In-Depth Technical Guide to the Synthesis of ¹³C Labeled 2,3-Butanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing ¹³C labeled 2,3-butanedione (also known as diacetyl), a valuable isotopically labeled compound for various research applications, including metabolic flux analysis, mechanistic studies in drug development, and as a standard in mass spectrometry. This document details plausible synthetic pathways, experimental protocols adapted from related literature, and presents quantitative data in structured tables for clarity and comparison.

Introduction

2,3-Butanedione is a naturally occurring alpha-diketone found in many foods and beverages, contributing to a characteristic buttery flavor. Its isotopically labeled form, particularly with ¹³C, serves as a powerful tool in scientific research. The introduction of ¹³C atoms into the 2,3-butanedione structure allows for the precise tracking of its metabolic fate and its role in various biochemical pathways without the concerns associated with radioisotopes. This guide focuses on practical and adaptable synthetic methods for preparing ¹³C labeled 2,3-butanedione, with a primary focus on labeling at the C1 and C4, or C2 and C3 positions.

Commercially Available Labeled 2,3-Butanedione

For researchers requiring a certified standard, 2,3-Butanedione-1,4-¹³C₂ is commercially available from suppliers such as Sigma-Aldrich. The key specifications for this product are summarized in the table below.

| Property | Specification |

| Isotopic Purity | 99 atom % ¹³C |

| Chemical Purity | 97% (CP) |

| Form | Liquid |

| Boiling Point | 88 °C |

| Density | 1.003 g/mL at 25 °C |

| Mass Shift | M+2 |

| Storage | 2-8°C |

| SMILES | [13CH3]C(=O)C([13CH3])=O |

| InChI | 1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1+1,2+1 |

| CAS Number | 1173018-75-1 |

| Data sourced from Sigma-Aldrich. |

While direct purchase offers convenience, in-house synthesis can be a more cost-effective option for large-scale needs or when specific, non-commercially available labeling patterns are required.

Proposed Synthetic Routes

Based on established organic chemistry principles and literature on the synthesis of unlabeled 2,3-butanedione and other labeled compounds, two primary retrosynthetic pathways are proposed for the synthesis of ¹³C labeled 2,3-butanedione.

Caption: Retrosynthetic analysis of ¹³C labeled 2,3-butanedione.

Route 1: Oxidation of ¹³C Labeled 2-Butanone

This approach involves the synthesis of ¹³C labeled 2-butanone followed by its oxidation to the desired α-diketone. The position of the ¹³C label in the final product is determined by the labeling pattern of the starting 2-butanone. For instance, to synthesize 2,3-butanedione-1,4-¹³C₂, one would need to start with 2-butanone-1,4-¹³C₂.

Synthesis of ¹³C Labeled 2-Butanone:

While deuterated 2-butanone is commercially available, the synthesis of ¹³C labeled 2-butanone can be achieved through various established methods, such as the Grignard reaction between a labeled ethyl magnesium halide and labeled acetyl chloride, followed by hydrolysis.

Oxidation of 2-Butanone:

Several methods are reported for the oxidation of 2-butanone to 2,3-butanedione. The most promising reagents for this transformation are selenium dioxide (SeO₂) and copper(II) salts.

This protocol is adapted from the general procedure for Riley oxidation of ketones.[1][2][3][4]

Reaction:

Caption: Oxidation of ¹³C-2-butanone using Selenium Dioxide.

Materials:

-

¹³C Labeled 2-Butanone

-

Selenium Dioxide (SeO₂)

-

Dioxane (anhydrous)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ¹³C labeled 2-butanone (1.0 eq) in anhydrous dioxane.

-

Add selenium dioxide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated black selenium.

-

Dilute the filtrate with water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain ¹³C labeled 2,3-butanedione.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 60-70% |

| ¹³C Incorporation | >98% |

| Purity (Post-distillation) | >95% |

Route 2: Condensation of ¹³C Labeled Acetaldehyde followed by Oxidation

This "one-pot" method, adapted from a patented process for unlabeled 2,3-butanedione, involves the self-condensation of acetaldehyde to form acetoin, which is then oxidized in situ to 2,3-butanedione.[5][6] The use of ¹³C labeled acetaldehyde (e.g., [1-¹³C]-acetaldehyde or [2-¹³C]-acetaldehyde, or a mixture) will result in the corresponding labeled product. Using a 1:1 mixture of [1-¹³C]- and [2-¹³C]-acetaldehyde would lead to a statistical distribution of ¹³C in the final product.

Reaction Workflow:

Caption: Two-step, one-pot synthesis from ¹³C-acetaldehyde.

Materials:

-

¹³C Labeled Acetaldehyde

-

3-Ethyl-4-methyl-5-(2-hydroxyethyl)thiazolium bromide (Thiazolium salt catalyst)

-

Bismuth(III) oxide (Bi₂O₃) or Manganese(IV) oxide (MnO₂)

-

Autoclave or sealed pressure vessel

Procedure:

-

To a high-pressure autoclave, add ¹³C labeled acetaldehyde (e.g., 20.0 g).

-

Add the thiazolium salt catalyst (e.g., 0.2 g) and the oxidizing agent (e.g., 0.01 g Bi₂O₃).

-

Seal the autoclave and begin stirring.

-

Slowly heat the reaction mixture to 140 °C and maintain this temperature for 2 hours.

-

After the reaction time, allow the autoclave to cool to room temperature naturally.

-

Vent any remaining pressure and open the autoclave.

-

The product can be isolated and purified by distillation.

Quantitative Data (from patent for unlabeled synthesis):

| Catalyst System | Acetaldehyde Conversion | 2,3-Butanedione Selectivity |

| Thiazolium salt / Bi₂O₃ | 87.1% | 80.5% |

| Thiazolium salt / MnO₂ | 91.4% | 69.6% |

| These values are for the unlabeled synthesis and may vary for the labeled counterpart.[6] |

Characterization of ¹³C Labeled 2,3-Butanedione

The successful synthesis and isotopic enrichment of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR will directly show the incorporation and position of the ¹³C labels. The chemical shifts and coupling constants will be indicative of the labeled positions. For example, in 2,3-butanedione-2,3-¹³C₂, a strong ¹³C-¹³C coupling would be observed between the two carbonyl carbons. ¹H NMR will also show characteristic coupling to adjacent ¹³C nuclei.

-

Mass Spectrometry (MS): GC-MS or LC-MS analysis will confirm the molecular weight of the labeled compound, showing the expected mass shift (e.g., M+2 for a di-labeled product) compared to the unlabeled standard.

Safety Considerations

2,3-Butanedione is a flammable liquid and can be harmful if inhaled or swallowed. All synthetic procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The reagents used in the described syntheses, such as selenium dioxide and strong oxidizing agents, are toxic and should be handled with extreme care.

Conclusion

This guide outlines feasible and adaptable synthetic strategies for the preparation of ¹³C labeled 2,3-butanedione. The choice of synthetic route will depend on the desired labeling pattern and the availability of the corresponding labeled starting materials. The provided experimental protocols, adapted from the literature, offer a solid starting point for researchers to produce this valuable isotopic tracer in their own laboratories. Careful execution of these procedures and thorough analytical characterization are crucial for obtaining a high-quality labeled product for use in demanding research applications.

References

- 1. Biocatalytic production of (2S,3S)-2,3-butanediol from diacetyl using whole cells of engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. CN101973860B - Method for preparing 2,3-butanedione from paraformaldehyde - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-BUTANONE | Eurisotop [eurisotop.com]

- 6. CN101723817A - Method for preparing 2, 3-butanedione - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3-Butanedione-¹³C₂ in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Butanedione-¹³C₂, a stable isotope-labeled compound crucial for advancements in metabolic research and drug development. This document details its chemical and physical properties, outlines key experimental protocols for its use in metabolic flux analysis, and visualizes its role in significant biochemical pathways.

Core Compound Data: 2,3-Butanedione-¹³C₂

2,3-Butanedione-¹³C₂, also known as Diacetyl-¹³C₂, is a labeled form of the naturally occurring diketone. The incorporation of two carbon-13 isotopes provides a distinct mass shift, making it an invaluable tracer for metabolic studies.

Chemical Identifier:

Quantitative Physicochemical Properties

A summary of the key quantitative data for 2,3-Butanedione-¹³C₂ is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | ¹³C₂C₂H₆O₂ | [2] |

| Molecular Weight | 88.07 g/mol | [1][2] |

| Exact Mass | 88.043489101 Da | [2] |

| Isotopic Purity | 99 atom % ¹³C | [1] |

| Chemical Purity (Assay) | 97% (CP) | [1] |

| Physical Form | Liquid | [1] |

| Boiling Point | 88 °C | [1] |

| Density | 1.003 g/mL at 25 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

| Flash Point | 7 °C (closed cup) | [1] |

| Water Solubility | 200 g/L at 25 °C | [4] |

| LogP (Octanol/Water Partition Coefficient) | -1.34 | [4] |

Application in Metabolic Flux Analysis

2,3-Butanedione-¹³C₂ is a powerful tool in ¹³C Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By introducing ¹³C-labeled substrates into a biological system, researchers can trace the path of the labeled carbon atoms through various metabolic reactions. This provides a detailed snapshot of cellular metabolism, which is invaluable for understanding disease states, identifying drug targets, and optimizing bioprocesses.

While direct feeding of 2,3-Butanedione-¹³C₂ can be employed to study its specific metabolic fate, it is more commonly analyzed as a product of upstream metabolic pathways when a primary ¹³C-labeled carbon source, such as [¹³C₆]glucose, is used.

Experimental Protocols

The following sections detail generalized experimental protocols for ¹³C-MFA, which are applicable for studying the metabolism of 2,3-Butanedione. These protocols focus on the common analytical techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: ¹³C-Labeling Experiment and Sample Preparation for GC-MS Analysis

This protocol outlines the steps for conducting a ¹³C-labeling experiment and preparing cell samples for the analysis of proteinogenic amino acids, which are indicators of intracellular metabolic fluxes.

1. Cell Culture and Isotope Labeling:

- Culture cells in a defined minimal medium to ensure the primary carbon source is the ¹³C-labeled substrate.

- Introduce the ¹³C-labeled substrate (e.g., [1-¹³C]glucose) and allow the cells to reach a metabolic and isotopic steady state. This typically requires incubation for a period that allows for several cell doublings.

2. Cell Harvesting and Quenching:

- Rapidly quench metabolic activity to preserve the in vivo metabolic state. This can be achieved by quickly transferring the cell culture to a cold quenching solution (e.g., -20°C 60% methanol).

- Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

3. Cell Lysis and Protein Hydrolysis:

- Wash the cell pellet with a cold saline solution to remove any remaining media components.

- Lyse the cells and hydrolyze the cellular proteins to their constituent amino acids. A common method is acid hydrolysis using 6 M HCl at 100-110°C for 24 hours.[5]

4. Derivatization of Amino Acids:

- Dry the hydrolysate completely.

- Derivatize the amino acids to make them volatile for GC-MS analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which creates t-butyldimethylsilyl (tBDMS) derivatives.[5]

5. GC-MS Analysis:

- Inject the derivatized sample into a GC-MS system.

- The gas chromatograph separates the individual amino acid derivatives.

- The mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution for each amino acid.

Protocol 2: NMR-Based ¹³C Metabolomics

NMR spectroscopy provides complementary information to GC-MS, particularly in resolving the positional information of ¹³C labels within a molecule.

1. Sample Preparation for NMR:

- Perform cell culture and harvesting as described in the GC-MS protocol.

- Extract metabolites from the cell pellet using a suitable solvent system (e.g., a methanol/chloroform/water extraction).

- Lyophilize the polar metabolite fraction to a dry powder.

2. NMR Data Acquisition:

- Reconstitute the dried metabolite extract in a suitable NMR buffer (e.g., a phosphate buffer in D₂O containing a known concentration of a reference standard like DSS).

- Acquire ¹³C NMR spectra. One-dimensional (1D) ¹³C spectra can provide information on the overall labeling of different carbon positions.[6][7]

- For more detailed analysis, two-dimensional (2D) NMR experiments such as ¹H-¹³C HSQC can be employed to resolve overlapping signals and confirm assignments.

3. NMR Data Processing and Analysis:

- Process the raw NMR data (e.g., Fourier transformation, phasing, and baseline correction).

- Integrate the signals of interest to determine the relative abundance of ¹³C at specific carbon positions.

- Analyze the splitting patterns (J-coupling) to deduce the connectivity of labeled carbons.

Biochemical Pathway: 2,3-Butanediol Biosynthesis

2,3-Butanedione (diacetyl) is a key intermediate in the microbial biosynthesis of 2,3-butanediol, a bulk chemical with numerous industrial applications. The pathway typically starts from pyruvate, a central metabolite derived from glycolysis.

References

- 1. Buy 2,3-Butanedione-1,4- 13 C 2 99 atom 13 C, 97 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 2. 2,3-Butanedione-13C2 | C4H6O2 | CID 71309459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1173018-75-1 [amp.chemicalbook.com]

- 4. 2,3-Butanedione - Safety Data Sheet [chemicalbook.com]

- 5. shimadzu.com [shimadzu.com]

- 6. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]

Technical Guide: Physicochemical and Toxicological Profile of 2,3-Butanedione-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopically labeled compound 2,3-Butanedione-¹³C₂, with a focus on its molecular properties, analytical methodologies, and its role in neurotoxic pathways. This information is intended to support research and development activities where this compound may be used as a tracer or standard.

Molecular Profile of 2,3-Butanedione-¹³C₂

2,3-Butanedione, also known as diacetyl, is a naturally occurring organic compound. The isotopic labeling with Carbon-13 (¹³C) at two positions results in 2,3-Butanedione-¹³C₂, a valuable tool in metabolic and mechanistic studies.

Physicochemical Data

The key quantitative data for 2,3-Butanedione-¹³C₂ are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | ¹²C₂¹³C₂H₆O₂ | [1] |

| Molecular Weight | 88.07 g/mol | [1][2][3][4] |

| CAS Number | 1173018-75-1 | [1] |

Note: The molecular weight is calculated based on the specific isotopic composition.

Toxicological Profile: Neurotoxicity and Amyloid-β Interaction

Recent studies have highlighted the neurotoxic potential of 2,3-butanedione (diacetyl). This has significant implications for occupational health and potentially for neurodegenerative disease research.

Interaction with Amyloid-β

Research has shown that diacetyl can interact with the amyloid-β (Aβ) peptide, which is a hallmark of Alzheimer's disease. Diacetyl has been found to accelerate the aggregation of Aβ into β-pleated sheet structures[5][6]. This interaction involves the covalent binding of diacetyl to the Arginine-5 residue of the Aβ peptide[5]. Interestingly, while diacetyl promotes the aggregation of Aβ, some studies suggest it may lead to the formation of non-toxic plaques, potentially reducing neuronal inflammation[7]. However, other findings indicate that diacetyl can enhance the cytotoxic effects of Aβ on nerve cells[5][8]. The ability of diacetyl to cross the blood-brain barrier further elevates concerns about its potential for long-term neurological toxicity[5][6][8].

The proposed mechanism of diacetyl-induced amyloid-β aggregation is depicted in the following signaling pathway diagram.

Experimental Protocols

Accurate quantification of 2,3-butanedione is crucial for toxicological studies and food quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and sensitive method for this purpose.

Quantification of 2,3-Butanedione in E-liquid by GC-MS

This protocol is adapted from a method for determining 2,3-butanedione in e-liquid samples[2][9].

1. Sample Preparation: a. Accurately weigh 1 gram of the e-liquid sample into a 10 mL volumetric flask. b. Add ethanol to the flask to bring the volume to 10 mL. c. Securely stopper the flask and vortex for 5 minutes at 2,000 rpm to ensure thorough mixing and extraction. d. Filter the resulting solution through a 0.22 µm membrane filter into a GC vial.

2. GC-MS Analysis: a. Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu GCMS-QP2020 NX) is used[2]. b. Injection: Inject a defined volume of the filtered sample into the GC. c. Separation: The separation is achieved on a suitable capillary column. d. Detection: The mass spectrometer is operated in a suitable mode (e.g., Selected Ion Monitoring) for sensitive and specific detection of 2,3-butanedione.

3. Calibration and Quantification: a. Prepare a series of calibration standards of 2,3-butanedione in a relevant matrix (e.g., a propylene glycol/glycerin mixture)[2]. b. Analyze the standards using the same GC-MS method to generate a calibration curve. c. The concentration of 2,3-butanedione in the sample is determined by comparing its peak area to the calibration curve.

The following diagram illustrates the general workflow for this experimental protocol.

References

- 1. Current perspective on amyloid aggregation accelerating properties of the artificial butter flavoring, diacetyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. shimadzu.com [shimadzu.com]

- 3. HPLC Determination of 2,3-Butanedione (Diacetyl) Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent | SIELC Technologies [sielc.com]

- 4. A rapid and sensitive enzymatic assay for 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The Amyloid Aggregation Accelerator Diacetyl Prevents Cognitive Decline in Alzheimer's Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciencedaily.com [sciencedaily.com]

- 9. Using GCMS to Determine the 2,3-Butanedione, 2,3-Pentanedione, and Acetoin Content in E-liquid : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

A Technical Guide to the Isotopic Purity of 2,3-Butanedione-¹³C₂

For researchers and professionals in drug development and metabolic analysis, the isotopic purity of labeled compounds is a critical parameter that directly impacts the accuracy and reliability of experimental results. This guide provides an in-depth overview of the isotopic purity of 2,3-Butanedione-¹³C₂, a stable isotope-labeled compound used in a variety of research applications.

Quantitative Data on Isotopic Purity

The isotopic enrichment of 2,3-Butanedione-¹³C₂ is a key quality attribute. Commercially available 2,3-Butanedione-1,4-¹³C₂ typically exhibits a high degree of isotopic purity.[1][2] The table below summarizes the key specifications.

| Parameter | Value | Source |

| Isotopic Purity | 99 atom % ¹³C | [2] |

| Chemical Purity (CP) | ≥97% | |

| Labeling Position | 1,4-¹³C₂ |

Synthesis and Applications

The synthesis of 2,3-Butanedione-¹³C₂ with high isotopic purity is crucial for its application in scientific research. A documented method for producing 2,3-butanedione-1,4-¹³C₂ involves a three-step process utilizing ¹³C-labeled precursors.[3] The selection of these precursors is fundamental to achieving the desired labeling position and enrichment.[3]

Stable isotope labeling is a powerful technique in chemical and biochemical research.[3] The introduction of stable isotopes like ¹³C allows for the tracing of molecules through various processes without the safety concerns associated with radioactive isotopes.[3] ¹³C-labeled compounds are chemically identical to their unlabeled counterparts and participate in reactions and metabolic pathways in the same way.[3] However, their increased mass allows them to be distinguished and tracked using analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Key applications of 2,3-Butanedione-¹³C₂ and other stable isotope-labeled compounds include:

-

Metabolic Flux Analysis: Quantifying the rates of metabolic reactions.[3]

-

Mechanistic Studies: Elucidating the step-by-step processes of chemical reactions.[3]

-

Proteomics and Metabolomics: Identifying and quantifying proteins and metabolites.[3]

-

Environmental Science: Tracing the fate of pollutants.[3]

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of 2,3-Butanedione-¹³C₂ relies on well-established analytical techniques. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for determining the position and level of isotopic enrichment.

Methodology:

-

Sample Preparation: A known quantity of 2,3-Butanedione-¹³C₂ is dissolved in a deuterated solvent (e.g., CDCl₃) to a standard concentration (e.g., 10-20 mg/mL). A known amount of an internal standard with a single, well-defined resonance may be added for quantitative analysis.

-

¹³C NMR Acquisition:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire a quantitative ¹³C NMR spectrum.

-

Key acquisition parameters include a calibrated 90° pulse, a long relaxation delay (D1) of at least 5 times the longest T₁ of the carbon atoms of interest to ensure full relaxation and accurate integration, and proton decoupling.

-

-

Data Analysis:

-

The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction).

-

The integral of the ¹³C signal corresponding to the labeled positions (C1 and C4) is compared to the integral of any residual unlabeled ¹²C signals at the same positions (which will be a very small satellite peak next to the main ¹³C-coupled peak in the proton spectrum, or a very small peak in the ¹³C spectrum if the enrichment is not 100%).

-

The atom % ¹³C is calculated using the following formula:

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the distribution of isotopic masses in the sample.

Methodology:

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds like 2,3-butanedione. Electron ionization (EI) is a common ionization technique.

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis:

-

The mass spectrum will show a molecular ion peak (M⁺) for the unlabeled compound (C₄H₆O₂) at m/z 86.09.[4]

-

For 2,3-Butanedione-¹³C₂, the molecular ion peak will be shifted by +2 mass units to m/z 88.09.

-

The isotopic purity is determined by comparing the abundance of the M+2 peak (representing the fully labeled molecule) to the abundance of the M+0 peak (unlabeled) and M+1 peak (containing one ¹³C atom).

-

The relative intensities of these peaks are used to calculate the percentage of molecules that are doubly labeled.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis processes for isotopically labeled compounds.

Caption: Synthetic pathway for 2,3-Butanedione-¹³C₂.

Caption: Workflow for isotopic purity determination.

References

A Technical Guide to 2,3-Butanedione-¹³C₂ for Researchers and Drug Development Professionals

An in-depth exploration of the applications and procurement of the isotopically labeled compound 2,3-Butanedione-¹³C₂, this guide serves as a vital resource for scientists and professionals in drug development. It provides a comprehensive overview of suppliers, technical specifications, and practical experimental applications, complete with detailed protocols and illustrative diagrams.

Introduction to 2,3-Butanedione-¹³C₂

2,3-Butanedione-¹³C₂, a stable isotope-labeled version of the naturally occurring α-diketone, is a powerful tool in a variety of scientific research fields. Its applications are particularly prominent in nuclear magnetic resonance (NMR) spectroscopy, metabolomic profiling, stable isotope probing in environmental microbiology, and as a calibration standard in mass spectrometry. The incorporation of carbon-13 isotopes allows for the precise tracing and quantification of metabolic pathways and cellular processes, offering invaluable insights for drug discovery and development.

Suppliers and Technical Specifications

While several companies specialize in stable isotope-labeled compounds, Sigma-Aldrich is a prominent supplier of 2,3-Butanedione-¹³C₂. For researchers looking to source this compound, it is crucial to consider the technical specifications to ensure the product meets the requirements of their experimental design.

Below is a summary of the key quantitative data for 2,3-Butanedione-¹³C₂ available from Sigma-Aldrich, presented for easy comparison.

| Property | Specification |

| Isotopic Purity | 99 atom % ¹³C |

| Chemical Purity (CP) | 97% |

| CAS Number | 1154061-33-2[1] |

| Molecular Weight | 88.07 g/mol [1] |

| Linear Formula | CH₃¹³CO¹³COCH₃[1] |

| Physical Form | Liquid |

| Boiling Point | 88 °C |

| Density | 1.003 g/mL at 25 °C |

Other potential suppliers of stable isotope-labeled compounds include Cambridge Isotope Laboratories, Medical Isotopes, Inc., and Omicron Biochemicals. Researchers are encouraged to contact these suppliers directly to inquire about the availability and specifications of 2,3-Butanedione-¹³C₂.

Experimental Applications and Protocols

The utility of 2,3-Butanedione-¹³C₂ spans several key research areas. Below are detailed methodologies for some of its primary applications.

High-Resolution NMR Spectroscopy

Application: Elucidating molecular structures and dynamics. The ¹³C label provides a distinct signal that can be used to trace the metabolic fate of the molecule.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve a known concentration of 2,3-Butanedione-¹³C₂ in a deuterated solvent (e.g., CDCl₃, D₂O) appropriate for the sample being analyzed.

-

Prepare the biological sample (e.g., cell lysate, tissue extract) and suspend it in the same deuterated solvent.

-

Combine the 2,3-Butanedione-¹³C₂ solution with the sample in an NMR tube. A typical final concentration for the labeled compound is in the low millimolar range, but this should be optimized for the specific experiment.

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) ¹³C NMR spectra to identify the chemical shifts of the labeled carbon atoms.

-

Employ two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), to correlate the ¹³C signals with attached protons and to establish long-range C-H couplings. This provides detailed structural information and helps in assigning resonances in complex spectra.

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

-

Analyze the chemical shifts and coupling constants to determine the structural environment of the ¹³C labels and to infer metabolic transformations.

-

Metabolomic Profiling and Pathway Analysis

Application: Tracing the incorporation of 2,3-Butanedione-¹³C₂ into various metabolic pathways to understand cellular metabolism and the effects of drug candidates.

Experimental Protocol:

-

Cell Culture and Labeling:

-

Culture cells in a suitable medium.

-

Introduce 2,3-Butanedione-¹³C₂ into the culture medium at a predetermined concentration. The concentration and incubation time will depend on the cell type and the specific pathway being investigated and should be optimized.

-

Incubate the cells for a sufficient period to allow for the uptake and metabolism of the labeled compound.

-

-

Metabolite Extraction:

-

Harvest the cells and quench metabolic activity rapidly (e.g., by using liquid nitrogen).

-

Extract the metabolites using a suitable solvent system, such as a methanol/water or acetonitrile/water mixture.

-

-

Mass Spectrometry Analysis:

-

Analyze the extracted metabolites using a high-resolution mass spectrometer (e.g., LC-MS/MS, GC-MS).

-

Monitor for the mass shift corresponding to the incorporation of ¹³C atoms into downstream metabolites.

-

-

Data Analysis:

-

Process the mass spectrometry data to identify and quantify the labeled metabolites.

-

Use metabolic pathway analysis software to map the flow of the ¹³C label and to identify affected pathways.

-

Stable Isotope Probing (SIP) in Environmental Microbiology

Application: Identifying and characterizing microorganisms in a complex environmental sample that are capable of metabolizing 2,3-Butanedione.

Experimental Protocol:

-

Incubation:

-

Incubate an environmental sample (e.g., soil, water) with 2,3-Butanedione-¹³C₂ as the sole or a supplementary carbon source. Incubation conditions (temperature, time, oxygen levels) should mimic the natural environment as closely as possible.

-

-

Biomarker Extraction:

-

Extract key biomarkers such as DNA, RNA, or phospholipid fatty acids (PLFAs) from the sample after incubation.

-

-

Isotope Ratio Mass Spectrometry (IRMS) or Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS):

-

Separate the labeled biomarkers from the unlabeled ones using techniques like density gradient ultracentrifugation for nucleic acids.

-

Analyze the isotopic enrichment of the biomarkers using IRMS or visualize the label incorporation at a single-cell level using NanoSIMS.

-

-

Microbial Identification:

-

Identify the microorganisms that have incorporated the ¹³C label by sequencing the labeled DNA or RNA.

-

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological logic, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

2,3-Butanedione-¹³C₂ is an indispensable tool for researchers engaged in drug development and various fields of biological and environmental science. Its ability to act as a tracer in complex systems provides a level of detail that is often unattainable with other methods. This guide has provided a foundational understanding of its procurement, technical specifications, and detailed experimental applications. By following the outlined protocols and utilizing the provided visual workflows, researchers can effectively integrate this powerful isotopic label into their studies to achieve more precise and insightful results.

References

Technical Safety Guide: 2,3-Butanedione-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties

2,3-Butanedione-¹³C₂ is a yellow to greenish liquid with a pungent, butter-like odor.[1][2] It is a highly flammable liquid and vapor.[3][4][5] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆O₂ | [3] |

| Molecular Weight | 88.07 g/mol | [3] |

| CAS Number | 1173018-75-1 | [3][4] |

| Appearance | Yellow to green liquid | [2] |

| Odor | Pungent, chlorine-like, butter-like | [1][2] |

| Boiling Point | 88 °C / 190.4 °F @ 760 mmHg | [1][2][4][6] |

| Melting Point | -4 to -2 °C / 24.8 to 28.4 °F | [1][2][6] |

| Flash Point | 6-7 °C / 42.8-44.6 °F (closed cup) | [1][2][4][6] |

| Autoignition Temperature | 365 °C / 689 °F | [1][2] |

| Solubility in Water | Soluble | [1][2] |

| Specific Gravity | 0.985 | [1][2] |

| Vapor Density | 3 (air = 1) | [2][6] |

Section 2: Hazard Identification and Classification

2,3-Butanedione-¹³C₂ is classified as a hazardous substance. The GHS classifications aggregated from multiple sources indicate several primary hazards.[3]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor.[3][4][5] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3][5] |

| Acute Toxicity, Inhalation | 3 / 4 | H331/H332: Toxic or harmful if inhaled.[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3][4][5] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3][4] |

NFPA 704 Rating (estimated):

-

Health: 2

-

Flammability: 3

-

Instability: 1

Section 3: Toxicological Information

Exposure to 2,3-butanedione can cause adverse health effects. The substance can be absorbed into the body through inhalation and ingestion.[7]

| Exposure Route | Effects |

| Inhalation | Harmful or toxic if inhaled. Causes respiratory tract irritation.[2][7] Vapors may lead to dizziness, drowsiness, or suffocation.[2] Prolonged or repeated exposure may cause lung damage, with documented cases of irreversible obstructive lung disease (bronchiolitis obliterans) in occupational settings.[6][7][8] |

| Skin Contact | Causes moderate skin irritation, redness, and pain.[2][8] May be harmful if absorbed through the skin.[2] |

| Eye Contact | Causes serious eye damage.[3][4][5] May result in chemical conjunctivitis and corneal damage.[2] |

| Ingestion | Harmful if swallowed.[2][3] May cause gastrointestinal irritation with symptoms of nausea, vomiting, and diarrhea.[2] |

Acute Toxicity Data:

| Test | Species | Result |

| LD50 Oral | Rat | 1580 mg/kg[1][8] |

| LD50 Dermal | Rabbit | > 5000 mg/kg[1] |

| LC50 Inhalation | Rat | 2.25-2.5 mg/L (4h)[1] |

Section 4: Experimental Protocols - Safe Handling and Emergency Procedures

Strict adherence to the following protocols is mandatory when working with 2,3-Butanedione-¹³C₂.

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is the primary line of defense against exposure.

Caption: Required personal protective equipment for handling 2,3-Butanedione-¹³C₂.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation, but avoid inhaling vapors.

-

Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks).[1][2] Use non-sparking tools.[1][2]

-

Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[2]

-

Collection: Place the absorbed material into a suitable, closed container for disposal.[2]

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste in accordance with approved waste disposal regulations.[1]

First Aid Measures Protocol

The following procedures should be followed in the case of exposure.

| Exposure Type | Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention if irritation persists.[1] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Section 5: Storage and Disposal

Proper storage and disposal are critical for maintaining the stability of the chemical and ensuring safety.

Storage Protocol

Caption: Key requirements for the safe storage of 2,3-Butanedione-¹³C₂.

-

Keep containers tightly closed in a dry, cool, and well-ventilated place designated as a flammables area.[1][5]

-

Store away from heat, sparks, open flames, and other ignition sources.[1][2][4]

-

Incompatible materials include strong oxidizing agents, acids, strong bases, and metals.[1]

-

To maintain product quality, keep the material refrigerated.[1][5]

Disposal Protocol

-

Disposal of 2,3-Butanedione-¹³C₂ and its containers must be conducted at an approved waste disposal plant.[1]

-

Do not allow the product to enter drains or the environment.

-

Empty containers may retain product residue (liquid and/or vapor) and can be dangerous.[2]

References

- 1. fishersci.com [fishersci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 2,3-Butanedione-13C2 | C4H6O2 | CID 71309459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1173018-75-1 [amp.chemicalbook.com]

- 5. fishersci.es [fishersci.es]

- 6. 2,3-Butanedione - Safety Data Sheet [chemicalbook.com]

- 7. ICSC 1168 - 2,3-BUTANEDIONE [chemicalsafety.ilo.org]

- 8. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the NMR Spectrum of 2,3-Butanedione-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectrum of 2,3-Butanedione-¹³C₂, a vital isotopically labeled compound in various research applications, including metabolomics and pathway analysis. This document details the expected spectral parameters, experimental protocols for data acquisition, and the underlying principles of its NMR characteristics.

Introduction

2,3-Butanedione, also known as diacetyl, is an organic compound with the chemical formula (CH₃CO)₂. The isotopically labeled version, 2,3-Butanedione-¹³C₂, contains two ¹³C isotopes at the carbonyl positions (C2 and C3). This specific labeling makes it a powerful tool for NMR-based studies, as the ¹³C nucleus is NMR active and allows for the direct probing of the carbon skeleton. High-resolution NMR spectroscopy of 2,3-Butanedione-¹³C₂ is particularly useful in tracing metabolic pathways and quantifying metabolic fluxes.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of 2,3-Butanedione-¹³C₂ is characterized by two main signals corresponding to the methyl carbons and the isotopically labeled carbonyl carbons. Due to the presence of two adjacent ¹³C nuclei, the signal for the carbonyl carbons will exhibit one-bond ¹³C-¹³C coupling.

Table 1: Predicted ¹³C NMR Spectral Parameters for 2,3-Butanedione-¹³C₂

| Carbon Position | Functional Group | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted One-Bond Coupling Constant (¹J_CC_) in Hz |

| C1, C4 | Methyl (-CH₃) | ~20 - 30 | Singlet | N/A |

| C2, C3 | Carbonyl (¹³C=O) | ~190 - 210 | Doublet | ~40 - 60 (estimated) |

Note: The chemical shifts are estimates based on data for unlabeled 2,3-butanedione and typical ranges for these functional groups. The one-bond ¹³C-¹³C coupling constant is an estimate for acyclic 1,2-diketones and should be determined experimentally.

Experimental Protocols

Acquiring a high-quality ¹³C NMR spectrum of 2,3-Butanedione-¹³C₂ requires careful sample preparation and optimization of acquisition parameters.

Sample Preparation

-

Compound: Obtain high-purity 2,3-Butanedione-¹³C₂ (99 atom % ¹³C).

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice.

-

Concentration: For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time. A concentration range of 50-100 mg in 0.5-0.7 mL of solvent is recommended.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Sample Tube: Use a high-quality, clean 5 mm NMR tube.

NMR Data Acquisition

The following are recommended starting parameters for a quantitative ¹³C NMR experiment on a 400-600 MHz spectrometer. Optimization may be required based on the specific instrument and sample.

Table 2: Recommended NMR Acquisition Parameters

| Parameter | Recommended Value | Purpose |

| Pulse Program | zg30 or similar | Standard 1D ¹³C acquisition with a 30° pulse angle for faster relaxation. |

| Number of Scans (NS) | 1024 or higher | To achieve an adequate signal-to-noise ratio. |

| Acquisition Time (AQ) | 1-2 seconds | Time for which the FID is recorded. |

| Relaxation Delay (D1) | 2-5 seconds | Delay between pulses to allow for T1 relaxation. |

| Spectral Width (SW) | 250 ppm | To encompass the full range of expected chemical shifts. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Visualization of Experimental Workflow and Molecular Structure

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key NMR interactions within the 2,3-Butanedione-¹³C₂ molecule.

Interpretation of the Spectrum

The proton-decoupled ¹³C NMR spectrum of 2,3-Butanedione-¹³C₂ is expected to be relatively simple.

-

Methyl Carbons (C1 and C4): These two carbons are chemically equivalent and will appear as a single, sharp singlet in the upfield region of the spectrum, typically between 20 and 30 ppm.

-

Carbonyl Carbons (C2 and C3): These labeled carbons are also chemically equivalent. However, due to the one-bond coupling between them, their signal will be split into a doublet. The center of this doublet will be in the far downfield region, characteristic of carbonyl carbons, around 190-210 ppm. The separation between the two peaks of the doublet corresponds to the one-bond ¹³C-¹³C coupling constant (¹J_CC_).

Synthesis of 2,3-Butanedione-¹³C₂

While commercially available, a general synthetic route for 2,3-Butanedione-¹³C₂ involves the use of a ¹³C-labeled precursor. A common method is the oxidation of ¹³C-labeled 2-butanone. For instance, starting with [2-¹³C]-2-butanone and [3-¹³C]-2-butanone would yield the desired product after oxidation. The specific details of the synthesis can be adapted from known procedures for the synthesis of unlabeled 2,3-butanedione.

Conclusion

The ¹³C NMR spectrum of 2,3-Butanedione-¹³C₂ provides direct and unambiguous information about the carbonyl carbons due to the isotopic labeling. The key features are the downfield chemical shift of the carbonyl carbons and the characteristic doublet splitting pattern arising from the one-bond ¹³C-¹³C coupling. This makes it an invaluable tool for researchers in metabolomics, biochemistry, and drug development for tracing the fate of this molecule in biological systems. Accurate determination of its NMR parameters is crucial for quantitative studies.

mass spectrum of 2,3-Butanedione-13C2

An In-depth Technical Guide to the Mass Spectrum of 2,3-Butanedione-¹³C₂

This technical guide provides a comprehensive overview of the mass spectrum of 2,3-Butanedione-¹³C₂, tailored for researchers, scientists, and professionals in drug development. The document details the predicted fragmentation pattern, a comparative analysis with its unlabeled counterpart, and a standardized experimental protocol for its analysis.

Introduction

2,3-Butanedione, also known as diacetyl, is a naturally occurring alpha-diketone. Its isotopically labeled form, 2,3-Butanedione-¹³C₂, where the two methyl carbons are replaced with carbon-13, is a valuable tool in metabolic research and as an internal standard in mass spectrometry-based assays. Understanding its mass spectrometric behavior is crucial for its effective application. This guide focuses on the electron ionization (EI) mass spectrum.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of a molecule provides a fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. For 2,3-Butanedione-¹³C₂, the key fragmentation pathway is α-cleavage.[1][2]

Molecular Ion: The molecular formula for 2,3-Butanedione-¹³C₂ is ¹³CH₃COCO¹³CH₃.[3] Its monoisotopic mass is 88.04 Da, a +2 mass shift compared to the unlabeled 2,3-Butanedione (86.04 Da).[4][5] Therefore, the molecular ion peak ([M]⁺˙) is expected at m/z 88.

Major Fragmentation: Ketones and aldehydes commonly undergo α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group.[2][6] In the case of 2,3-Butanedione, the weakest bond is the C-C bond between the two carbonyl groups. Electron impact ionization will result in the formation of a molecular ion, which then fragments.

The primary fragmentation event is the cleavage of the central C-C bond, leading to the formation of an acylium ion. For 2,3-Butanedione-¹³C₂, this results in the formation of a [¹³CH₃CO]⁺ ion. The expected m/z for this fragment is 44. This fragment is resonance-stabilized and is therefore expected to be the base peak in the spectrum.

Data Presentation: Predicted Mass Spectral Data

The following table summarizes the predicted quantitative data for the mass spectrum of 2,3-Butanedione-¹³C₂ in comparison to its unlabeled form.

| Compound | Molecular Formula | Molecular Ion (m/z) | Base Peak (m/z) | Major Fragment Ion |

| 2,3-Butanedione | C₄H₆O₂ | 86 | 43 | [CH₃CO]⁺ |

| 2,3-Butanedione-¹³C₂ | ¹³C₂¹²C₂H₆O₂ | 88 | 44 | [¹³CH₃CO]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a typical experimental protocol for acquiring the electron ionization (EI) mass spectrum of 2,3-Butanedione-¹³C₂.

4.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of 2,3-Butanedione-¹³C₂ in a high-purity volatile solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.

4.2. Instrumentation

-

A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

A mass spectrometer with an electron ionization (EI) source.

4.3. GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Split Ratio | 20:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 40 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 35-150 |

| Scan Speed | 1000 amu/s |

4.4. Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 2,3-Butanedione-¹³C₂.

-

Process the data to identify the molecular ion and major fragment peaks.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of 2,3-Butanedione-¹³C₂ upon electron ionization.

Caption: Electron ionization and subsequent α-cleavage of 2,3-Butanedione-¹³C₂.

References

- 1. youtube.com [youtube.com]

- 2. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 3. Buy 2,3-Butanedione-1,4- 13 C 2 99 atom 13 C, 97 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 4. 2,3-Butanedione-13C2 | C4H6O2 | CID 71309459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Butanedione [webbook.nist.gov]

- 6. www1.udel.edu [www1.udel.edu]

The Pivotal Role of 2,3-Butanedione-¹³C₂ as an Internal Standard in High-Precision Quantitative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the realms of food science, beverage production, and clinical diagnostics, the accurate quantification of volatile organic compounds is paramount. One such compound of significant interest is 2,3-butanedione, commonly known as diacetyl. Renowned for its characteristic buttery flavor and aroma, diacetyl is a key component in many food and beverage products, but its presence at elevated levels can indicate spoilage or be associated with adverse health effects. To achieve the highest degree of accuracy and precision in diacetyl measurement, the use of a stable isotope-labeled internal standard is indispensable. This guide provides a comprehensive overview of 2,3-Butanedione-¹³C₂, a premier internal standard for the robust and reliable quantification of diacetyl.

Physicochemical Properties of 2,3-Butanedione-¹³C₂

2,3-Butanedione-¹³C₂ is an isotopically labeled form of diacetyl where two carbon atoms in the molecule are replaced with the stable isotope, carbon-13. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a distinct, higher molecular weight. This mass difference is the cornerstone of its utility in mass spectrometry-based analytical methods.

| Property | Value |

| Molecular Formula | ¹³C₂C₂H₆O₂ |

| Molecular Weight | 88.07 g/mol [1][2][3][4] |

| Appearance | Liquid[1][2] |

| Boiling Point | 88 °C[1][2][3] |

| Density | ~1.00 g/mL at 25 °C[1] |

| Isotopic Purity | Typically ≥99 atom % ¹³C[1][2][3][4] |

| Mass Shift from Native Compound | +2 amu |

The Principle of Stable Isotope Dilution Analysis (SIDA)

The use of 2,3-Butanedione-¹³C₂ as an internal standard is predicated on the principle of Stable Isotope Dilution Analysis (SIDA). This powerful analytical technique relies on the addition of a known quantity of the isotopically labeled standard to a sample prior to analysis. Because the labeled standard is chemically identical to the native analyte (diacetyl), it experiences the same physical and chemical changes throughout the entire analytical process, including extraction, derivatization, and injection.

By monitoring the ratio of the signal from the native analyte to the signal from the labeled internal standard using a mass spectrometer, any variations in sample preparation or instrument response are effectively cancelled out. This results in a highly accurate and precise quantification of the analyte, correcting for potential losses during sample workup and variations in instrument performance.

Experimental Protocol: Quantification of Diacetyl in Beverages using 2,3-Butanedione-¹³C₂ by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol provides a detailed methodology for the quantification of diacetyl in a beverage matrix, such as beer, using 2,3-Butanedione-¹³C₂ as an internal standard.

3.1. Materials and Reagents

-

2,3-Butanedione (Diacetyl), analytical standard grade

-

2,3-Butanedione-¹³C₂, internal standard

-

Ethanol, HPLC grade

-

Deionized water

-

Sodium chloride (NaCl), analytical grade

-

Headspace vials (20 mL) with PTFE/silicone septa

-

Crimp capper and decapper

3.2. Preparation of Standard Solutions

-

Primary Stock Solution of Diacetyl (1000 µg/mL): Accurately weigh 100 mg of 2,3-butanedione and dissolve it in 100 mL of ethanol in a volumetric flask.

-

Primary Stock Solution of 2,3-Butanedione-¹³C₂ (100 µg/mL): Accurately weigh 10 mg of 2,3-Butanedione-¹³C₂ and dissolve it in 100 mL of ethanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions of diacetyl by serial dilution of the primary stock solution with a 5% ethanol/water solution to achieve concentrations ranging from 1 to 100 µg/L.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of 2,3-Butanedione-¹³C₂ with ethanol to a concentration of 10 µg/mL.

3.3. Sample Preparation

-

Degas the beverage sample by pouring it back and forth between two beakers until foaming ceases.

-

Pipette 5 mL of the degassed sample into a 20 mL headspace vial.

-

Add 50 µL of the 10 µg/mL 2,3-Butanedione-¹³C₂ internal standard spiking solution to the vial.

-

Add 1.5 g of NaCl to the vial to increase the volatility of the analytes.

-

Immediately seal the vial with a PTFE/silicone septum and a crimp cap.

-

Vortex the vial for 30 seconds to ensure thorough mixing.

3.4. Calibration Curve Preparation

-

Prepare a set of calibration standards by pipetting 5 mL of a 5% ethanol/water solution into separate 20 mL headspace vials.

-

Spike each vial with a known amount of the diacetyl working standard solutions to create a calibration curve (e.g., 0, 5, 10, 25, 50, 100 µg/L).

-

Add 50 µL of the 10 µg/mL 2,3-Butanedione-¹³C₂ internal standard spiking solution to each calibration vial.

-

Add 1.5 g of NaCl to each vial.

-

Seal and vortex the vials as described for the samples.

3.5. HS-GC-MS Instrumental Parameters

| Parameter | Setting |

| Headspace Autosampler | |

| Oven Temperature | 60°C |

| Equilibration Time | 30 min |

| Injection Volume | 1 mL |

| Gas Chromatograph | |

| Injection Port Temperature | 220°C |

| Column | DB-WAX or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 40°C (hold for 5 min), ramp to 230°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | Diacetyl: m/z 86 (quantifier), 43 (qualifier) 2,3-Butanedione-¹³C₂: m/z 88 (quantifier), 44 (qualifier) |

3.6. Data Analysis

-

Integrate the peak areas for the quantifier ions of both diacetyl (m/z 86) and 2,3-Butanedione-¹³C₂ (m/z 88).

-

Calculate the response ratio for each standard and sample by dividing the peak area of diacetyl by the peak area of 2,3-Butanedione-¹³C₂.

-

Construct a calibration curve by plotting the response ratio of the standards against their corresponding concentrations.

-

Determine the concentration of diacetyl in the samples by interpolating their response ratios on the calibration curve.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analysis of diacetyl using methods with internal standards.

Table 1: Method Validation Parameters for Diacetyl Quantification

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.08 µg/L (in water) | [5] |

| Limit of Quantitation (LOQ) | 0.039 mg/L (in liquor) | [6] |

| Linearity (R²) | > 0.999 | [5][6] |

| Recovery | 94.0 - 99.0% | |

| Precision (RSD) | < 5% | [6] |

Table 2: Reported Diacetyl Concentrations in Various Beverages

| Beverage | Concentration Range | Reference |

| Beer | 7 - 40 µg/L | [7] |

| Microbrewery Beer | up to 3.655 mg/L | [6] |

| Fruit Wines | Average of 0.432 mg/L | [6] |

| Red Wine | Average of 0.320 mg/L | [6] |

Visualizing Key Processes

5.1. Diacetyl Formation Pathway in Fermentation

During fermentation by yeast, diacetyl is formed as a byproduct of the valine biosynthesis pathway. The precursor, α-acetolactate, is synthesized from pyruvate and can be either converted to valine within the yeast cell or be excreted into the fermentation medium where it undergoes spontaneous oxidative decarboxylation to form diacetyl.

Caption: Metabolic pathway of diacetyl formation during fermentation.

5.2. Experimental Workflow for Diacetyl Quantification

The analytical workflow for quantifying diacetyl using an internal standard involves several key steps, from sample collection to final data analysis.

Caption: General workflow for diacetyl analysis using an internal standard.

5.3. Logical Relationship of Internal Standard Method

The core principle of the internal standard method is the use of a ratio to ensure accurate quantification, irrespective of sample loss or instrument variability.

Caption: Logical relationship in the internal standard quantification method.

Conclusion

The use of 2,3-Butanedione-¹³C₂ as an internal standard represents the gold standard for the quantitative analysis of diacetyl. Its chemical similarity to the native analyte, combined with its distinct mass, allows for the highly effective correction of analytical variability through stable isotope dilution analysis. The detailed protocol and data presented in this guide underscore the robustness and reliability of this approach, making it an invaluable tool for researchers, scientists, and drug development professionals who require the highest level of accuracy in their analytical measurements.

References

- 1. shimadzu.com [shimadzu.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Analytical method validation and monitoring of diacetyl in liquors from Korean market - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Butanedione-¹³C₂ for Researchers and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of 2,3-Butanedione-¹³C₂, a stable isotope-labeled compound increasingly utilized in advanced research, particularly in the fields of metabolomics and drug development. This document details its chemical properties, pricing and availability, and provides insights into its applications, supported by experimental protocols and data visualization to facilitate its integration into research workflows.

Chemical Properties and Supplier Information

2,3-Butanedione-¹³C₂, also known as Diacetyl-¹³C₂, is a valuable tracer for metabolic studies. Its stable isotope labeling allows for the precise tracking of metabolic pathways without the safety concerns and disposal issues associated with radioactive isotopes. Two common isotopologues are commercially available: 2,3-Butanedione-2,3-¹³C₂ and 2,3-Butanedione-1,4-¹³C₂.

For researchers looking to procure this compound, it is primarily available from specialized chemical suppliers. Pricing is typically not listed publicly and requires a direct quote from the supplier. This is a common practice for specialty chemicals due to factors such as batch-to-batch variations in synthesis costs and the specialized nature of the product.

Table 1: Supplier and Physical-Chemical Data for 2,3-Butanedione-¹³C₂ Isotopologues

| Property | 2,3-Butanedione-2,3-¹³C₂ | 2,3-Butanedione-1,4-¹³C₂ |

| Linear Formula | CH₃¹³CO¹³COCH₃ | ¹³CH₃COCO¹³CH₃ |

| CAS Number | 1154061-33-2 | 1173018-75-1 |

| Molecular Weight | 88.07 g/mol | 88.07 g/mol |

| Isotopic Purity | 99 atom % ¹³C | 99 atom % ¹³C |

| Assay | 97% (CP) | 97% (CP) |

| Form | Liquid | Liquid |

| Boiling Point | 88 °C (lit.) | 88 °C |

| Density | 1.00 g/mL at 25 °C | 1.003 g/mL at 25 °C |

| Storage Temperature | 2-8°C | 2-8°C |

| Primary Suppliers | Sigma-Aldrich | Sigma-Aldrich, Cambridge Isotope Laboratories, Toronto Research Chemicals |

| Pricing | Contact Supplier for Quote | Contact Supplier for Quote |

Applications in Research and Drug Development

The primary application of 2,3-Butanedione-¹³C₂ lies in metabolic flux analysis (MFA). By introducing the ¹³C-labeled compound into a biological system, researchers can trace the metabolic fate of the carbon atoms through various pathways. This is particularly valuable in drug development for understanding a drug's mechanism of action, identifying off-target effects, and assessing metabolic liabilities.

Key applications include:

-

Metabolomic Profiling and Pathway Analysis: Tracing the incorporation of ¹³C into downstream metabolites provides a detailed map of metabolic pathway activity.

-

High-Resolution NMR Spectroscopy: The ¹³C label allows for advanced NMR experiments to elucidate the structure and concentration of metabolites.

-

Mass Spectrometry Calibration: The known mass shift of the labeled compound makes it a useful internal standard for mass spectrometry-based analyses.

-

Stable Isotope Probing in Microbiology: Investigating microbial metabolism and its response to therapeutic agents.

Experimental Protocols

The successful use of 2,3-Butanedione-¹³C₂ in research hinges on robust and well-defined experimental protocols. Below are generalized methodologies for a typical cell culture-based metabolic labeling experiment followed by analysis.

Cell Culture and Isotope Labeling

A foundational step in utilizing 2,3-Butanedione-¹³C₂ is the efficient labeling of cellular metabolites. The following protocol outlines a general procedure for this process in adherent cell cultures.

Protocol Steps:

-

Cell Seeding and Growth: Plate cells at a desired density and allow them to reach the mid-logarithmic growth phase.

-

Preparation of Labeled Medium: Prepare the cell culture medium by supplementing it with the desired concentration of 2,3-Butanedione-¹³C₂. The optimal concentration should be determined empirically for each cell line and experimental goal.

-

Labeling: Remove the standard culture medium and replace it with the ¹³C-labeled medium.

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate. The incubation time will vary depending on the metabolic pathways of interest.

-

Harvesting:

-

Aspirate the labeled medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolic activity by adding a cold solvent, such as 80% methanol.

-

Scrape the cells and collect them for metabolite extraction.

-

Metabolite Extraction and Analysis

Following cell harvesting, the intracellular metabolites must be extracted and prepared for analysis by mass spectrometry or NMR.

Protocol Steps:

-

Extraction:

-

Lyse the collected cells using methods such as sonication or freeze-thaw cycles.

-

Centrifuge the lysate to pellet insoluble debris.

-

Collect the supernatant containing the polar metabolites.

-

-

Drying and Derivatization (for GC-MS):

-

Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the dried metabolites to increase their volatility.

-

-

Analysis:

-

Reconstitute the dried (and derivatized, if applicable) extract in a suitable solvent.

-

Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify and quantify the ¹³C-labeled metabolites.

-

For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

-

Data Interpretation and Visualization